The Core Fundamental Properties of Rebaudioside N: A Technical Guide
The Core Fundamental Properties of Rebaudioside N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebaudioside N is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. As a member of the steviol glycoside family, it is a natural, non-caloric high-intensity sweetener. This technical guide provides an in-depth overview of the core fundamental properties of Rebaudioside N, including its chemical structure, physicochemical characteristics, biological activity, and relevant experimental protocols. Due to the limited availability of specific experimental data for Rebaudioside N in public literature, this guide also presents data from closely related steviol glycosides for comparative purposes and details the standard methodologies for determining these properties.
Chemical and Physicochemical Properties
Rebaudioside N is a diterpene glycoside characterized by a central steviol aglycone linked to six glucose units. Its complex structure contributes to its sweet taste profile and physicochemical behavior.
| Property | Value | Source |
| Chemical Structure | 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy] ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester] | [1] |
| Molecular Formula | C₅₆H₉₀O₃₂ | |
| Molecular Weight | 1275.29 g/mol | |
| Melting Point | Data not available. The melting point of the related Rebaudioside A is reported to be in the range of 242-244 °C.[2] | |
| Solubility | Specific quantitative data for Rebaudioside N is not readily available. Steviol glycosides are generally described as freely soluble in water.[3][4] The solubility of other steviol glycosides, such as Rebaudioside A, is low in pure water and ethanol but increases in ethanol-water mixtures and with temperature.[5][6] | |
| Stability | Specific stability data for Rebaudioside N is not readily available. Steviol glycosides like Rebaudioside M are most stable in a pH range of 4-8 and less stable below pH 2, with stability decreasing as temperature increases.[7] Generally, steviol glycosides are known to be heat-stable and pH-stable under typical food and beverage processing conditions.[8] |
1H and 13C NMR Spectral Data
Complete proton and carbon Nuclear Magnetic Resonance (NMR) spectral assignments for Rebaudioside N have been achieved, providing a definitive method for its identification and structural confirmation.[1]
Biological Activity and Signaling Pathways
The primary biological activity of Rebaudioside N is its ability to elicit a sweet taste without contributing calories. This is achieved through its interaction with the sweet taste receptor, a heterodimer of two G-protein coupled receptors, T1R2 and T1R3.
Recent studies on various steviol glycosides suggest a complex interaction with the sweet taste receptor, involving multiple binding sites on both the T1R2 and T1R3 subunits. This multi-point interaction is believed to modulate the intensity and quality of the sweet taste perception. While the specific binding sites for Rebaudioside N have not been fully elucidated, it is expected to follow a similar mechanism of action.
Beyond taste perception, other steviol glycosides have been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects.[9] These effects are often attributed to the modulation of various signaling pathways, such as the PI3K/Akt pathway and the activation of the TRPM5 channel.[9] Further research is needed to determine if Rebaudioside N shares these additional biological activities.
Experimental Protocols
Detailed experimental protocols for the characterization of Rebaudioside N are crucial for research and development. Below are methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of Rebaudioside N can be determined using a validated HPLC method, similar to those used for other steviol glycosides.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: Amino (NH₂) column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (80:20, v/v), pH adjusted to 5 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of Rebaudioside N reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Rebaudioside N sample in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Analysis: Inject the standards and sample solutions into the HPLC system.
-
Quantification: Identify the Rebaudioside N peak based on the retention time of the standard. Calculate the purity based on the peak area relative to the calibration curve.
Solubility Determination
The solubility of Rebaudioside N in various solvents can be determined using the equilibrium solubility method.
Materials:
-
Rebaudioside N powder.
-
Solvents: Deionized water, Ethanol, Methanol.
-
Shaking incubator or water bath.
-
Centrifuge.
-
HPLC system for quantification.
Procedure:
-
Add an excess amount of Rebaudioside N to a known volume of the solvent in a sealed vial.
-
Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant.
-
Dilute the supernatant with the mobile phase used for HPLC analysis.
-
Quantify the concentration of dissolved Rebaudioside N in the supernatant using a validated HPLC method.
-
Express the solubility in g/L or mg/mL.
Stability Assessment (pH and Temperature)
The stability of Rebaudioside N can be evaluated by monitoring its degradation over time under different pH and temperature conditions.
Materials:
-
Rebaudioside N.
-
Buffer solutions of different pH values (e.g., pH 3, 5, 7).
-
Temperature-controlled incubators or water baths.
-
HPLC system for quantification.
Procedure:
-
Prepare solutions of Rebaudioside N of a known concentration in the different buffer solutions.
-
Aliquot the solutions into sealed vials.
-
Store the vials at different constant temperatures (e.g., 25 °C, 40 °C, 60 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a vial from each condition.
-
Analyze the concentration of the remaining Rebaudioside N using a validated HPLC method.
-
Calculate the degradation rate constant by plotting the natural logarithm of the concentration versus time.
In Vitro Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a standard in vitro method to predict the oral absorption of a compound.[9][10][11][12]
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
For apical-to-basolateral (A-B) transport (absorption), add the Rebaudioside N solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) transport (efflux), add the Rebaudioside N solution to the basolateral side and fresh buffer to the apical side.
-
-
Incubate at 37 °C with gentle shaking.
-
At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of Rebaudioside N in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.
Acute Oral Toxicity Study
An acute oral toxicity study provides information on the potential adverse effects of a single high dose of a substance. The OECD provides harmonized guidelines for such studies.[1][13][14][15]
Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[13] Principle: A stepwise procedure where a small group of animals (typically 3 female rats) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing step (either a higher or lower dose). Procedure:
-
Animal Selection: Use healthy, young adult rodents of a single sex (usually females).
-
Dose Administration: Administer a single oral dose of Rebaudioside N via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Dosing: Based on the results from the initial dose, subsequent steps may involve dosing another group of animals at a higher or lower fixed dose level to refine the toxicity classification.
-
Classification: The substance is classified into a toxicity category based on the observed mortality at specific dose levels.
Conclusion
Rebaudioside N is a structurally complex steviol glycoside with potential as a natural high-intensity sweetener. While its fundamental chemical identity is well-established through spectroscopic methods, a comprehensive public dataset on its specific physicochemical properties such as melting point, solubility, and stability is still emerging. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these properties. Based on the extensive research on other major steviol glycosides, it is anticipated that Rebaudioside N will exhibit a favorable safety profile and metabolic pathway. Further research is warranted to fully characterize its sensory profile, biological activities beyond sweetness, and to confirm its safety for human consumption, thereby enabling its broader application in the food, beverage, and pharmaceutical industries.
References
- 1. Comparative toxicokinetics and metabolism of rebaudioside A, stevioside, and steviol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutrafoods.eu [nutrafoods.eu]
- 5. Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 58543-16-1 CAS MSDS (Rebaudioside A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism and toxicity studies supporting the safety of rebaudioside D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sweetness profiles of glycosylated rebaudioside A and its binary mixtures with allulose and maltitol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cspi.org [cspi.org]
- 15. mdpi.com [mdpi.com]
